molecular formula C16H26N2O3 B2775355 ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate CAS No. 1808568-99-1

ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

Cat. No.: B2775355
CAS No.: 1808568-99-1
M. Wt: 294.395
InChI Key: YLBOQGDTUYPDGE-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amine with an isocyanate to form the carbamate linkage. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level. The compound is usually stored at room temperature and handled with standard safety precautions .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group, in particular, may enhance its biological activity and binding interactions compared to similar compounds .

Properties

IUPAC Name

ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBOQGDTUYPDGE-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](CN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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